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Abstract

Nazartinib, also known as EGF816, is a third-generation, irreversible, mutant-selective
epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It has been developed
to target specific mutations in the EGFR gene, particularly the T790M resistance mutation,
which is a common mechanism of acquired resistance to first- and second-generation EGFR
TKils in the treatment of non-small cell lung cancer (NSCLC). Nazartinib covalently binds to the
cysteine residue at position 797 in the ATP-binding site of mutant EGFR, leading to irreversible
inhibition of its kinase activity. This application note provides a detailed protocol for the
chemical synthesis of Nazartinib Mesylate for research purposes, along with methods for its
characterization.

Introduction

The epidermal growth factor receptor (EGFR) is a crucial signaling protein that, when mutated,
can drive the growth of various cancers, including NSCLC. First and second-generation EGFR
TKIls have shown significant efficacy in patients with activating EGFR mutations (e.g., exon 19
deletions or L858R mutation). However, the emergence of the T790M "gatekeeper" mutation
often leads to therapeutic resistance. Nazartinib is designed to overcome this resistance by
selectively targeting EGFR harboring the T790M mutation while sparing wild-type (WT) EGFR,
potentially reducing dose-limiting toxicities.
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Signaling Pathway of Nazartinib Target

Nazartinib inhibits the downstream signaling pathways activated by mutant EGFR, which are
critical for cancer cell proliferation and survival. The primary pathway involves the constitutive
activation of EGFR, leading to the autophosphorylation of its tyrosine kinase domain. This, in
turn, triggers multiple downstream cascades, including the RAS-RAF-MEK-ERK and PI3K-
AKT-mTOR pathways, which promote cell growth, proliferation, and inhibit apoptosis. By
irreversibly binding to mutant EGFR, Nazartinib effectively blocks these oncogenic signals.
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Caption: EGFR signaling pathway inhibited by Nazartinib.
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Synthesis Protocol

The synthesis of Nazartinib Mesylate involves a multi-step process, beginning with the
preparation of key intermediates followed by their assembly and final salt formation. The
following protocol is a composite based on published synthetic routes.

Experimental Workflow for Nazartinib Synthesis
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Caption: Synthetic workflow for Nazartinib Mesylate.
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Step 1: Synthesis of (R)-tert-butyl 3-((2-chloro-6-
nitrophenyl)amino)azepane-1-carboxylate (Intermediate
1)

This step involves a nucleophilic aromatic substitution (SNA_r_) reaction.
» Reactants: Commercially available starting materials.

e Procedure: The synthesis is performed following procedures analogous to those described in
the literature.

o Characterization: 1H-NMR (400MHz, CDCI3): 6 8.00-7.91 (m, 1H), 7.58-7.49 (m, 1H), 7.02-
6.51 (m, 2H), 4.31-4.03 (m, 1H), 3.84-2.98 (m, 4H), 1.98-1.60 (m, 5H), 1.46-1.39 (m, 10H).
MS (ESI) m/z: 370.15 [M+H]+.

Step 2: Synthesis of (R)-tert-butyl 3-((2-amino-6-
chlorophenyl)amino)azepane-1-carboxylate
(Intermediate 2)

This step involves the reduction of the nitro group.
e Reactants: Intermediate 1, Zinc dust, Acetic acid.

e Procedure: A mixture of Intermediate 1 (7.5 g, 19.5 mmol) and Zn (12.8 mg, 195 mmol) in
AcOH (22 mL) is stirred at room temperature for 2 hours. The reaction is then basified with
saturated aqueous Na2CO3 solution, filtered, and extracted with EtOAc. The combined
organic phase is washed with brine, dried over Na2S0O4, and concentrated in vacuo.

o Characterization: MS (ESI) m/z: 340.17 [M+H]+. The crude product is used in the next step
without further purification.

Step 3: Synthesis of (R)-tert-butyl 3-(2-amino-7-chloro-

1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate
(Intermediate 3)
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This step involves the cyclization to form the benzimidazole core.

e Procedure: Intermediate 2 is treated with cyanogen bromide in a mixture of
MeCN/H20/MeOH at 55 °C.

 Purification: The crude product is purified by column chromatography.

Step 4: Amide Coupling to form Intermediate 4

e Reactants: Intermediate 3, 2-methylisonicotinic acid, HATU, DIPEA, DMF.

e Procedure: Intermediate 3 is coupled with 2-methylisonicotinic acid using HATU as a
coupling agent and DIPEA as a base in DMF.

Step 5: Boc Deprotection

o Reactants: Intermediate 4, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

e Procedure: The Boc protecting group is removed by treating Intermediate 4 with TFA in
DCM.

Step 6: Final Amide Coupling to yield Nazartinib (Free
Base)

o Reactants: Deprotected intermediate from Step 5, (E)-4-(dimethylamino)but-2-enoic acid
hydrochloride, HOBt, EDCI, Et3N, DMF.

e Procedure: The final acylation is performed by coupling the deprotected amine with (E)-4-
(dimethylamino)but-2-enoic acid using HOBt and EDCI as coupling agents and Et3N as a
base in DMF.

Step 7: Formation of Nazartinib Mesylate

o Reactants: Nazartinib (Free Base), Methanesulfonic acid.

e Procedure: The free base is treated with methanesulfonic acid in a suitable solvent to
precipitate the mesylate salt.
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 Purification: The resulting solid is collected by filtration and dried under vacuum.

Characterization of Nazartinib Mesylate

The final product should be characterized to confirm its identity, purity, and other relevant

properties.
Parameter Method Expected Result
Spectra consistent with the
_ 1H NMR, 13C NMR, Mass o
Identity structure of Nazartinib
Spectrometry
Mesylate.
Purity HPLC, UPLC-MS/MS >98%
) ) Differential Scanning
Melting Point ) ~170.1 °C
Calorimetry (DSC)
) ) ] C, H, N, S, Cl content within
Elemental Analysis Combustion Analysis

+0.4% of theoretical values.

) Kinase assays, Cell-based
In vitro Potency

See table below for reported

assays IC50 values.
In vitro Activity Data
Cell Line EGFR Mutation IC50 (nM)
H1975 L858R/T790M 4-25
H3255 L858R 6-9
HCC827 Del ex19 2-11

Data compiled from multiple sources.

Experimental Protocols for Characterization
High-Performance Liquid Chromatography (HPLC)

e Column: C18 reverse-phase column.
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» Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
e Detection: UV at a suitable wavelength (e.g., 254 nm).

e Purpose: To determine the purity of the synthesized compound.

Ultra-Performance Liquid Chromatography-Tandem
Mass Spectrometry (UPLC-MS/MS)

e System: A validated UPLC-MS/MS method can be used for quantification and metabolic
stability studies.

e Purpose: To confirm the molecular weight and fragmentation pattern, and for quantitative
analysis in biological matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Instrument: 400 MHz or higher NMR spectrometer.

e Solvent: DMSO-d6 or CDCI3.

e Purpose: To confirm the chemical structure of the final compound and intermediates.
Cell Viability Assay (e.g., CellTiter-Glo®)

e Cell Lines: NSCLC cell lines with known EGFR mutations (e.g., H1975, H3255, HCC827).

e Procedure: Seed cells in 96-well plates and treat with a serial dilution of Nazartinib
Mesylate for 72 hours. Measure cell viability using a luminescent or fluorescent readout.

e Purpose: To determine the in vitro potency (IC50) of the synthesized compound against
cancer cell lines.

Conclusion

This document provides a comprehensive overview and a detailed protocol for the synthesis
and characterization of Nazartinib Mesylate for research applications. The provided
methodologies and characterization data will be valuable for researchers in the fields of
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medicinal chemistry, oncology, and drug development who are interested in studying this potent
and selective third-generation EGFR inhibitor. Adherence to standard laboratory safety
procedures is essential when performing these experiments.

 To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of
Nazartinib Mesylate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12772453#protocol-for-synthesizing-nazartinib-
mesylate-for-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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